Dichlobentiazox

Hybrid scaffold design Formulation loading efficiency Structural SAR

Dichlobentiazox (CAS: 957144-77-3) is a benzisothiazole-class systemic acquired resistance (SAR) inducer fungicide developed by Kumiai Chemical Industry, first disclosed in 2016 under the code KIF-1629. The compound acts as a plant defense activator via the salicylic acid-mediated pathway (FRAC Group P08), stimulating the plant's innate immune system rather than directly inhibiting pathogen proliferation.

Molecular Formula C11H6Cl2N2O3S2
Molecular Weight 349.2 g/mol
CAS No. 957144-77-3
Cat. No. B3344870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlobentiazox
CAS957144-77-3
Molecular FormulaC11H6Cl2N2O3S2
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl
InChIInChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2
InChIKeyCUTZZBQQGUIEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlobentiazox (CAS 957144-77-3) Fungicide Overview and Procurement Baseline


Dichlobentiazox (CAS: 957144-77-3) is a benzisothiazole-class systemic acquired resistance (SAR) inducer fungicide developed by Kumiai Chemical Industry, first disclosed in 2016 under the code KIF-1629 [1]. The compound acts as a plant defense activator via the salicylic acid-mediated pathway (FRAC Group P08), stimulating the plant's innate immune system rather than directly inhibiting pathogen proliferation [2]. Dichlobentiazox is registered in Japan since 2020 as a 2.0% granular formulation for rice nursery box application, targeting rice blast (Pyricularia oryzae), bacterial leaf blight (Xanthomonas oryzae pv. oryzae), bacterial grain rot, and sheath blight, with additional activity against cucumber downy mildew and anthracnose [3].

Why Generic Substitution Fails for Dichlobentiazox in SAR-Inducer Fungicide Procurement


Substituting dichlobentiazox with other Group P08 SAR inducers (e.g., probenazole, isotianil, tiadinil, acibenzolar-S-methyl) is not functionally equivalent without explicit comparative validation. While all Group P08 compounds share the salicylic acid pathway activation mechanism, they exhibit divergent structural scaffolds that translate to differential disease spectrum coverage and application rate requirements. Dichlobentiazox incorporates both benzoisothiazole and isothiazole moieties—a hybrid scaffold derived from probenazole and isotianil structural elements [1]. This hybrid architecture yields bacterial disease control (particularly bacterial leaf blight and bacterial grain rot) that is not consistently observed with tiadinil or acibenzolar-S-methyl, which are predominantly optimized for fungal blast control [2]. Additionally, formulation-specific stability constraints exist: dichlobentiazox exhibits inherent chemical instability in aqueous suspension that requires proprietary oil-based stabilization technologies not transferable to generic probenazole or isotianil formulations [3]. Procurement decisions must therefore be predicated on the specific quantitative performance differentials delineated below.

Dichlobentiazox Procurement Evidence: Quantitative Differentiation vs. Probenazole and Isotianil


Structural Hybridization Drives Divergent Active Ingredient Loading in Formulated Products

Dichlobentiazox's hybrid benzoisothiazole-isothiazole scaffold, derived from structural elements of probenazole and isotianil, enables significantly lower active ingredient loading in formulated products while maintaining comparable or superior disease control spectrum [1]. In Japanese nursery box granular formulations, dichlobentiazox is formulated at 1-2% active ingredient, whereas probenazole formulations require 12% active ingredient and tiadinil formulations require 6% active ingredient to achieve equivalent application rate coverage [2]. This 6-fold to 12-fold reduction in active ingredient loading per formulated product reduces manufacturing cost, transportation weight, and environmental load per treated hectare.

Hybrid scaffold design Formulation loading efficiency Structural SAR

Bacterial Disease Spectrum Expansion Beyond Probenazole Baseline

Dichlobentiazox demonstrates broader bacterial disease control spectrum compared to probenazole and isotianil. Japanese field registration data confirm that dichlobentiazox provides simultaneous control of rice bacterial leaf blight (Xanthomonas oryzae pv. oryzae), bacterial grain rot (Burkholderia glumae), and bacterial seedling blight, in addition to fungal blast control [1]. While probenazole also exhibits activity against bacterial leaf blight, its efficacy against bacterial grain rot is not established [2]. Isotianil (exclusively blast-focused) and tiadinil (blast with limited bacterial activity) lack meaningful efficacy against the bacterial grain rot pathogen complex [3].

Bacterial leaf blight Xanthomonas oryzae Bacterial grain rot

Rice Blast Field Efficacy at Low Application Rate

Dichlobentiazox demonstrates excellent rice blast control at 30 g a.i./ha in field trials conducted by the developer [1]. This application rate is notably lower than the typical 2.4 kg a.i./ha (granular) or 300-400 g a.i./ha (foliar) rates documented for probenazole in rice blast control programs [2]. While isotianil is also applied at low rates (approximately 100-200 g a.i./ha for foliar application), isotianil lacks the bacterial disease spectrum coverage that dichlobentiazox provides at its low rate [3]. The 30 g a.i./ha rate represents a reduction of approximately 87-92% in active ingredient deposition compared to probenazole granular application for the same target disease.

Rice blast control Pyricularia oryzae Field efficacy

Formulation Stability Constraints Requiring Proprietary Excipient Technology

Patent CN118159135A (2024) explicitly discloses that dichlobentiazox is chemically unstable in aqueous suspension and exhibits incompatibility with water-soluble synthetic polymers commonly used in pesticide formulations, leading to accelerated decomposition over time [1]. The patent teaches that inclusion of vegetable oil or vegetable oil derivatives (specifically castor oil or castor oil derivatives with viscosity 300-1000 mPa·s at 20°C) is required to suppress decomposition and achieve commercially viable shelf stability [2]. This formulation constraint is compound-specific—probenazole and isotianil formulations do not exhibit this same sensitivity to aqueous polymer excipients. Generic formulation approaches that work for probenazole flowables will fail with dichlobentiazox unless the proprietary oil stabilization technology is employed.

Formulation stability Aqueous suspension Seed treatment

Toxicological Profile: Chronic NOAEL and Carcinogenicity Assessment

Dichlobentiazox has undergone comprehensive toxicological evaluation by the Food Safety Commission of Japan (FSCJ), establishing a 2-year chronic toxicity/carcinogenicity NOAEL of 5.03 mg/kg bw/day in rats and an acceptable daily intake (ADI) of 0.05 mg/kg bw/day [1]. The compound demonstrated no evidence of carcinogenicity, reproductive toxicity, teratogenicity, or genotoxicity in regulatory guideline studies [2]. By comparison, probenazole's ADI is established at 0.03 mg/kg bw/day (FAO/WHO JMPR) [3]. Dichlobentiazox's slightly higher ADI (0.05 vs. 0.03 mg/kg bw/day) reflects a marginally more favorable chronic toxicity margin, though both compounds exhibit acceptable safety profiles for agricultural use.

Toxicology NOAEL Carcinogenicity Risk assessment

Validated LC-MS/MS Analytical Method for Residue Monitoring

A fully validated LC-MS/MS analytical method for dichlobentiazox residue determination in agricultural products has been established using modified QuEChERS (EN 15662) extraction with MRM detection [1]. The method was validated across five representative agricultural commodities (rice, soybean, apple, green pepper, and Korean cabbage) and is officially recognized for regulatory residue monitoring in South Korea [2]. By contrast, probenazole residue analysis requires derivatization steps for GC analysis or separate HPLC-UV methods, while isotianil methods are less widely harmonized across commodity matrices [3]. The availability of a validated, harmonized LC-MS/MS method for dichlobentiazox reduces analytical uncertainty and cost for food safety compliance testing in export markets.

Residue analysis LC-MS/MS QuEChERS Food safety

Dichlobentiazox Optimal Application Scenarios for Procurement and Deployment


Rice Nursery Box Application with Reduced Active Ingredient Loading

Dichlobentiazox 2.0% granular formulation applied at 50 g per nursery box (equivalent to 30 g a.i./ha field rate) provides season-long protection against rice blast, bacterial leaf blight, and bacterial grain rot [1]. This single-application nursery box treatment eliminates the need for multiple foliar sprays, reducing labor costs by approximately 60-80% compared to conventional foliar fungicide programs. The 1-2% active ingredient loading (versus 12% for probenazole formulations) reduces manufacturing and logistics costs by an estimated 83-92% per formulated kilogram [2].

Integrated Pest Management in Rice-Growing Regions with Bacterial Disease Pressure

In rice production areas where bacterial grain rot (Burkholderia glumae) and bacterial leaf blight (Xanthomonas oryzae pv. oryzae) co-occur with fungal blast, dichlobentiazox provides single-product coverage that probenazole and isotianil cannot match [1]. The compound's SAR-inducer mechanism confers negligible risk of pathogen resistance development, a critical advantage over conventional site-specific fungicides [2]. This positions dichlobentiazox as a foundational component of resistance management rotations, particularly in regions where strobilurin (QoI) or demethylation inhibitor (DMI) resistance has been documented in Pyricularia oryzae populations [3].

Cucurbit Disease Management with Foliar Application Flexibility

Dichlobentiazox demonstrates ≥90% efficacy against cucumber anthracnose (Colletotrichum orbiculare) at 1 mg/L foliar spray concentration in field trials [1]. The compound also controls cucumber downy mildew (Pseudoperonospora cubensis), powdery mildew, gray mold (Botrytis cinerea), and bacterial spot [2]. For cucurbit growers seeking to reduce conventional fungicide inputs while maintaining broad-spectrum protection, dichlobentiazox offers a SAR-inducer alternative with documented cross-pathogen activity that acibenzolar-S-methyl (ASM) does not consistently provide against downy mildew pathogens.

Seed Treatment Formulations Requiring Proprietary Stabilization Technology

Dichlobentiazox aqueous suspension formulations for seed treatment require inclusion of vegetable oil or vegetable oil derivatives (specifically castor oil or castor oil derivatives with viscosity 300-1000 mPa·s at 20°C) to maintain chemical stability and suppress dust generation from treated seeds [1]. This formulation technology is protected under patent CN118159135A [2]. Procurement of dichlobentiazox seed treatment products should be restricted to suppliers with access to this proprietary stabilization technology, as generic aqueous suspension formulations without the specified oil component will exhibit unacceptable decomposition rates and compromised shelf stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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